Propyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
Propyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that includes a quinoline core, a thiophene ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a Suzuki-Miyaura coupling reaction, which involves the coupling of a boronic acid derivative of thiophene with a halogenated quinoline intermediate.
Functional Group Modifications: The hydroxyl, methyl, and carboxylate groups can be introduced through various functional group transformations, such as oxidation, reduction, and esterification reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts for the key coupling reactions.
Chemical Reactions Analysis
Types of Reactions
Propyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: PCC, DMP, or Jones reagent.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution: Nitrating mixture (HNO3/H2SO4), chlorosulfonic acid, or halogens (Cl2, Br2).
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it a versatile intermediate in organic synthesis.
Biology
In biology, this compound may be studied for its potential biological activities. The presence of the quinoline core and thiophene ring suggests that it could interact with biological targets, such as enzymes or receptors, making it a candidate for drug discovery.
Medicine
In medicine, this compound could be explored for its potential therapeutic properties. Compounds with similar structures have been investigated for their anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Propyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoline core and thiophene ring could facilitate binding to these targets through π-π stacking interactions, hydrogen bonding, or hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds with a quinoline core, such as chloroquine or quinine, are known for their antimalarial properties.
Thiophene Derivatives: Compounds with a thiophene ring, such as thiophene-2-carboxylic acid, are used in organic synthesis and materials science.
Uniqueness
Propyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to the combination of the quinoline core, thiophene ring, and various functional groups
Properties
Molecular Formula |
C24H25NO4S |
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Molecular Weight |
423.5 g/mol |
IUPAC Name |
propyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-7-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C24H25NO4S/c1-3-9-29-24(28)21-14(2)25-18-12-16(20-8-5-10-30-20)13-19(27)23(18)22(21)15-6-4-7-17(26)11-15/h4-8,10-11,16,22,25-26H,3,9,12-13H2,1-2H3 |
InChI Key |
LHWHTHPHLLMGFB-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=C(NC2=C(C1C3=CC(=CC=C3)O)C(=O)CC(C2)C4=CC=CS4)C |
Origin of Product |
United States |
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